Prop-1-ene-1-sulfonyl chloride
Overview
Description
It belongs to the class of sulfonyl halides, characterized by the presence of a sulfur atom double-bonded to two oxygen atoms (sulfonyl group) and single-bonded to a chlorine atom and an organic group. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-1-ene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the oxidative chlorination of thiol derivatives. For instance, the combination of hydrogen peroxide and sulfuryl chloride is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide and dilute hydrochloric acid to oxidize thiol derivatives to sulfonyl chlorides .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of sulfuryl chloride with allyl alcohol under controlled conditions. This method ensures high yields and purity of the final product. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Prop-1-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form sulfonamides and sulfonyl azides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sulfuryl chloride are commonly used reagents.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: N-chlorosuccinimide and dilute hydrochloric acid are used for nucleophilic substitution reactions.
Major Products Formed
Sulfonic acids: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides and sulfonyl azides: Formed through nucleophilic substitution.
Scientific Research Applications
Prop-1-ene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It is used in the modification of biomolecules to introduce sulfonyl groups, which can alter the biological activity of the molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of prop-1-ene-1-sulfonyl chloride involves the formation of a sulfonyl group, which can act as an electrophile in various chemical reactions. The sulfonyl group can react with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonates . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ene-1-sulfonyl chloride: Similar structure but different position of the sulfonyl group.
Methanesulfonyl chloride: Contains a methyl group instead of an allyl group.
Tosyl chloride: Contains a toluene group instead of an allyl group.
Uniqueness
Prop-1-ene-1-sulfonyl chloride is unique due to its allyl group, which provides distinct reactivity and functional group properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the allyl group is required.
Properties
IUPAC Name |
(E)-prop-1-ene-1-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2S/c1-2-3-7(4,5)6/h2-3H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYRNGLILQCDRQ-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296174 | |
Record name | (1E)-1-Propene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98821-29-5 | |
Record name | (1E)-1-Propene-1-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98821-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1E)-1-Propene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1E)-prop-1-ene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.